2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine
Description
2-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a chloro substituent at position 2 and a 4-isopropoxyphenylamine group at position 4 of the pyrimidine ring. The compound’s isopropoxyphenyl group likely contributes to moderate lipophilicity, influencing its pharmacokinetic profile .
Properties
IUPAC Name |
2-chloro-N-(4-propan-2-yloxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9(2)18-11-5-3-10(4-6-11)16-12-7-8-15-13(14)17-12/h3-9H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXUCKVUHGRJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Strategies
The displacement of chlorine atoms on dichloropyrimidine derivatives with aryl amines represents the most direct route to 2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine. In a protocol adapted from CN102101841B, 2,4-dichloropyrimidine reacts with 4-isopropoxyaniline in dimethylformamide (DMF) at 80–100°C under nitrogen atmosphere, using potassium carbonate as a base. This method achieves 68–72% yield after 12–16 hours, with residual starting materials removed via silica gel chromatography. The reaction mechanism proceeds through a two-step aromatic substitution, where the electron-deficient pyrimidine ring facilitates nucleophilic attack at the 4-position, followed by stabilization of the transition state through resonance.
Palladium-Catalyzed Cross-Coupling Approaches
For substrates requiring milder conditions, palladium-mediated couplings offer enhanced selectivity. As demonstrated in PMC4241966, a Buchwald-Hartwig amination between 2,4-dichloropyrimidine and 4-isopropoxyaniline employs Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and cesium carbonate in toluene at 110°C. This method achieves 82% yield within 8 hours, with negligible formation of bis-aminated byproducts. The catalytic cycle involves oxidative addition of the C-Cl bond to Pd(0), followed by ligand exchange and reductive elimination to form the C-N bond.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents such as DMF and dimethylacetamide (DMAc) enhance reaction rates by stabilizing the transition state in nucleophilic substitutions. Comparative studies from CN1467206A reveal that DMAc increases yields by 12–15% compared to tetrahydrofuran (THF) when reacting pyrimidine chlorides with aryl amines at 90°C. Conversely, non-polar solvents like toluene prove optimal for palladium-catalyzed reactions, minimizing side reactions while maintaining catalyst activity.
Base Selection and Stoichiometry
The choice of base critically influences substitution efficiency. Potassium carbonate provides sufficient basicity for deprotonating 4-isopropoxyaniline (pKa ≈ 4.5) without promoting hydrolysis of the pyrimidine ring. Stoichiometric studies from PMC9638980 demonstrate that a 2:1 base-to-amine ratio maximizes conversion (89%) while avoiding excessive degradation. In catalytic systems, cesium carbonate’s low solubility enhances interfacial interactions, improving turnover frequencies by 30% compared to potassium phosphate.
Intermediate Characterization and Quality Control
Spectroscopic Analysis of 2,4-Dichloropyrimidine
Fourier-transform infrared (FTIR) spectroscopy of the starting material (2,4-dichloropyrimidine) confirms C-Cl stretches at 780 cm⁻¹ and 830 cm⁻¹, while ¹H NMR (400 MHz, CDCl₃) displays a singlet at δ 8.65 ppm for the pyrimidine H-5 proton. Purity assessments via high-performance liquid chromatography (HPLC) with UV detection at 254 nm show >99% purity when synthesized according to CN1467206A.
Final Product Characterization
The target compound exhibits a melting point of 142–144°C (DSC, heating rate 10°C/min) and molecular ion peak at m/z 278.08 [M+H]⁺ in electrospray ionization mass spectrometry (ESI-MS). ¹³C NMR (101 MHz, DMSO-d₆) reveals key signals at δ 162.4 ppm (C-2), 158.9 ppm (C-4), and 69.2 ppm (isopropoxy CH), consistent with the proposed structure. Purity profiles from reverse-phase HPLC (C18 column, acetonitrile/water gradient) indicate 96.7% purity with retention time 8.9 minutes.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems enhances throughput and reduces reaction times. A modular setup comprising a micromixer (for reagent combination) and a heated tubular reactor (residence time 30 minutes) achieves 85% conversion at 100°C, as per PMC9481106. This approach minimizes thermal degradation while accommodating production scales up to 50 kg/day.
Crystallization and Polymorph Control
Ethanol-water mixtures (3:1 v/v) produce needle-shaped crystals suitable for filtration and drying. Differential scanning calorimetry (DSC) identifies a stable polymorph (Form I) with onset melting at 144°C, while X-ray powder diffraction (XRPD) confirms phase purity (>98%). Antisolvent crystallization using n-heptane reduces solvent retention to <0.1% w/w, meeting ICH Q3C guidelines.
Applications in Medicinal Chemistry
Kinase Inhibition Profiling
Structural analogs of 2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine demonstrate nanomolar inhibitory activity against ALK and HDAC enzymes, as reported in PMC9481106. The chlorine atom at position 2 enhances target binding through hydrophobic interactions, while the isopropoxy group modulates solubility and bioavailability.
Anticancer Activity Screening
In NCI-60 cell line assays, derivatives bearing this scaffold exhibit IC₅₀ values of 0.8–2.3 μM against breast (MCF-7) and renal (ACHN) cancers. Mechanistic studies link activity to autophagy inhibition and mTOR pathway modulation, as observed in PMC4294118.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-amino-N-(4-isopropoxyphenyl)pyrimidin-4-amine.
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the pyrimidine ring or the substituents.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a building block for the synthesis of pharmaceutical compounds. Its structural features enable it to interact with specific enzymes or receptors, making it valuable in drug development. For instance, derivatives of this compound have been explored for their ability to inhibit certain kinases, which are critical in cancer therapy and other diseases.
Biological Studies
In biological research, 2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine is utilized to investigate cell signaling pathways and molecular interactions. Its ability to modulate enzyme activity allows researchers to study the effects on various biochemical pathways. For example, it can be employed in assays to evaluate the impact on cellular proliferation or apoptosis.
Materials Science
The compound is also being explored for its potential in creating novel materials with specific electronic or optical properties. The incorporation of the isopropoxy group may enhance the compound's solubility and stability, making it suitable for applications in organic electronics or photonic devices.
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of 2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. In vitro studies showed that these compounds reduced cell viability in various cancer cell lines, suggesting their potential as therapeutic agents.
Case Study 2: Enzyme Inhibition
A study focused on the inhibition of cyclin-dependent kinases (CDKs) revealed that this compound effectively binds to CDK active sites, leading to decreased phosphorylation of target proteins involved in cell cycle regulation. This finding supports its application in developing treatments for proliferative disorders.
Case Study 3: Material Development
In materials science, the synthesis of polymer composites incorporating this compound has shown promise for use in organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the isopropoxy substitution enhance device performance metrics such as efficiency and stability.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Features and Substitution Patterns
The pyrimidine core is a common motif in medicinal chemistry, with substituents dictating target specificity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural Features of Pyrimidine Derivatives
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
Critical Insights :
- Stability : Sulfonyl-containing analogs () require storage at -20°C, indicating sensitivity to thermal degradation .
Biological Activity
2-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine is , with a molecular weight of approximately 265.72 g/mol. The compound features a pyrimidine core substituted with a chloro and an isopropoxyphenyl group, which may influence its binding affinity and selectivity towards biological targets.
The biological activity of 2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine has been investigated primarily in the context of its role as an enzyme inhibitor. The compound is believed to interact with specific enzymes or receptors, potentially leading to modulation of their activity. Mechanistic studies suggest that it may inhibit pathways related to oxidative stress responses and signal transduction mechanisms .
In Vitro Studies
In vitro studies have shown that derivatives of pyrimidine compounds, including 2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine, exhibit varying degrees of inhibitory activity against several enzymes. For instance, structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring can significantly affect potency. In particular, the presence of certain substituents at specific positions has been linked to enhanced inhibitory effects on enzymes involved in lipid metabolism .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 2-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine | 15 | NAPE-PLD |
| LEI-401 (a related compound) | 27 | NAPE-PLD |
In Vivo Studies
Preliminary in vivo studies have demonstrated that compounds structurally related to 2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine exhibit significant effects on biological systems. For example, a related pyrimidine derivative was shown to decrease levels of anandamide in neuronal cells, suggesting potential applications in the treatment of neurological disorders . Additionally, these compounds have been evaluated for their effects on animal models of disease, revealing promising results in modulating disease pathways .
Case Studies
- Antimalarial Activity : A series of pyrimidine derivatives were synthesized and evaluated for antimalarial properties. Compounds with similar structural motifs to 2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine demonstrated potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, indicating their potential as therapeutic agents .
- Cytotoxicity Assays : Research involving cytotoxicity assays on various cancer cell lines revealed that certain derivatives exhibited selective toxicity against tumor cells while sparing normal cells. This selectivity is critical for the development of anticancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted synthesis (80–100°C, 3–5 hours) in 1,4-dioxane under argon, using stoichiometric equivalents of amines (e.g., 4-isopropoxyaniline) and base (e.g., DIPEA), achieves yields up to 64–75% . Solvent choice is critical: polar aprotic solvents like dioxane enhance nucleophilic substitution at the pyrimidine C4 position. Purification via flash chromatography (silica gel) is standard.
- Key Variables : Temperature control minimizes side reactions (e.g., dehalogenation), while excess base neutralizes HCl byproducts.
Q. How can the molecular structure and hydrogen-bonding interactions of this compound be characterized?
- Techniques : Single-crystal X-ray diffraction (SHELX programs ) resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and intramolecular N–H⋯N hydrogen bonds (bond lengths ~2.1 Å) .
- Complementary Methods : FT-IR confirms NH stretches (~3432 cm⁻¹), while NMR (¹H/¹³C) assigns substituent positions, such as isopropoxy groups (δ 1.2–1.4 ppm for CH₃) .
Advanced Research Questions
Q. What strategies address contradictory crystallographic data in polymorphic forms of pyrimidine derivatives?
- Analysis : Polymorphs of related compounds (e.g., N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl] derivatives) show variations in dihedral angles (5.2° vs. 6.4°) due to packing forces . Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π vs. C–H⋯O).
- Resolution : High-resolution synchrotron data and DFT calculations refine disordered regions. SHELXL’s TWIN/BASF commands model twinning in macromolecular crystals .
Q. How does substituent variation at the pyrimidine C2 and C4 positions affect biological activity?
- SAR Insights : Chlorine at C2 enhances electrophilicity for nucleophilic attack, while the isopropoxy group at C4 improves lipophilicity (logP ~2.8), critical for membrane permeability . Fragment-based screening (e.g., ACK1/TNK2 inhibitors ) identifies optimal substituents via IC₅₀ profiling.
- Experimental Design : Compare analogs (e.g., 2-fluoro or 2-bromo derivatives) in enzyme assays (e.g., kinase inhibition) and ADMET studies.
Q. What methodologies resolve discrepancies in synthetic yields reported across studies?
- Troubleshooting : Lower yields (e.g., <50%) may stem from incomplete amine coupling or solvent impurities. Replicate protocols with strict anhydrous conditions and monitor reactions via LC-MS .
- Case Study : In , microwave heating improved yield by 20% over conventional heating due to uniform thermal distribution.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
